
1-Hexadecanamine, N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a long-chain amine that finds applications in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Hexadecanamine, N-butyl- typically involves the reaction of hexadecylamine with butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hexadecanamine, N-butyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form different substituted amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexadecanamine, N-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It is employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Hexadecanamine, N-butyl- involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biological research .
Comparison with Similar Compounds
1-Hexadecanamine, N-butyl- can be compared with other long-chain amines such as:
Hexadecylamine: Similar in structure but lacks the butyl group, making it less hydrophobic.
Octadecylamine: Has a longer carbon chain, which may affect its solubility and interaction with lipid membranes.
Dodecylamine: Shorter carbon chain, leading to different physical and chemical properties.
The uniqueness of 1-Hexadecanamine, N-butyl- lies in its specific chain length and the presence of the butyl group, which imparts distinct hydrophobic and amphiphilic characteristics.
Properties
CAS No. |
85075-87-2 |
|---|---|
Molecular Formula |
C20H43N |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-butylhexadecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19-6-4-2/h21H,3-20H2,1-2H3 |
InChI Key |
CIIWLJCMUBLEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



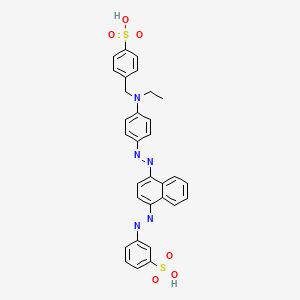
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)

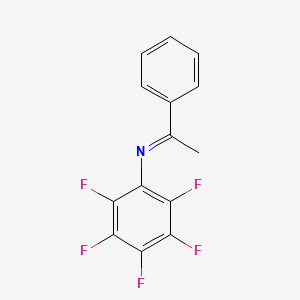
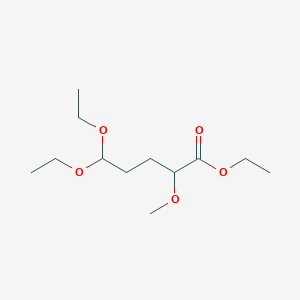
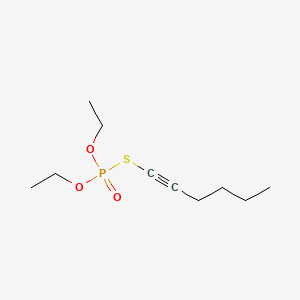
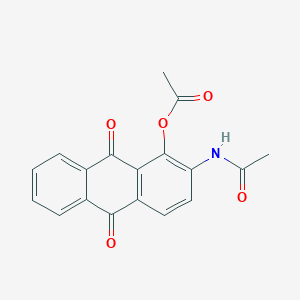

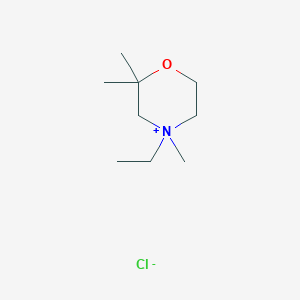
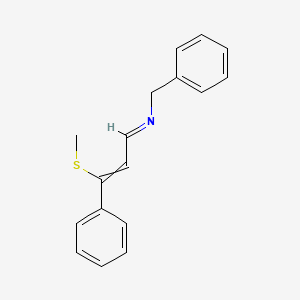
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)
